molecular formula C6H7BrN2O B3001497 5-Bromo-1-ethylpyrazin-2(1H)-one CAS No. 1935548-91-6

5-Bromo-1-ethylpyrazin-2(1H)-one

Cat. No.: B3001497
CAS No.: 1935548-91-6
M. Wt: 203.039
InChI Key: STDDBHCXNWZZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of a bromine atom and an ethyl group in the structure of this compound makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethylpyrazin-2(1H)-one typically involves the bromination of 1-ethylpyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

5-Bromo-1-ethylpyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group in the compound’s structure play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-hydroxypyrazine-2-carboxamide: Another brominated pyrazine compound with different functional groups.

    5-Bromo-2-oxo-1H-pyrazine-3-carboxamide: A compound with a similar bromine substitution but different functional groups.

Uniqueness

5-Bromo-1-ethylpyrazin-2(1H)-one is unique due to the presence of both a bromine atom and an ethyl group in its structure. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-1-ethylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)8-3-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDBHCXNWZZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.